molecular formula C17H18N2O6S B3630283 methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate

methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate

Cat. No.: B3630283
M. Wt: 378.4 g/mol
InChI Key: HTZPKEVMGUVPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate is an organic compound with a complex structure that includes an acetylamino group, a sulfonyl group, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate typically involves multiple steps:

    Formation of the Acetylamino Group: The starting material, 4-aminophenol, is acetylated using acetic anhydride in the presence of a base like pyridine to form 4-acetylaminophenol.

    Sulfonylation: The acetylaminophenol is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group, forming 4-(acetylamino)phenylsulfonyl chloride.

    Coupling with Phenoxyacetate: The sulfonylated intermediate is then coupled with methyl 3-aminophenoxyacetate under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfinyl or thiol derivatives.

    Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

The compound’s structure suggests potential biological activity, particularly in the inhibition of enzymes or receptors due to the presence of the sulfonyl and acetylamino groups. It could be explored for its potential as a pharmaceutical agent.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The sulfonyl group could form strong interactions with amino acid residues, while the acetylamino group could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Methyl [3-(phenylsulfonyl)phenoxy]acetate: Lacks the acetylamino group, which may reduce its biological activity.

    Methyl [3-({[4-(methylamino)phenyl]sulfonyl}amino)phenoxy]acetate: Similar structure but with a methylamino group instead of an acetylamino group, potentially altering its reactivity and biological properties.

Uniqueness

Methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[3-[(4-acetamidophenyl)sulfonylamino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-12(20)18-13-6-8-16(9-7-13)26(22,23)19-14-4-3-5-15(10-14)25-11-17(21)24-2/h3-10,19H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZPKEVMGUVPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate
Reactant of Route 3
Reactant of Route 3
methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate
Reactant of Route 6
Reactant of Route 6
methyl [3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.